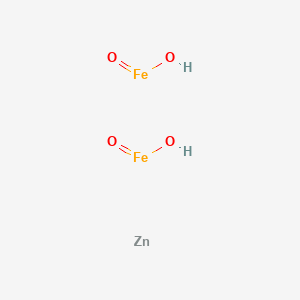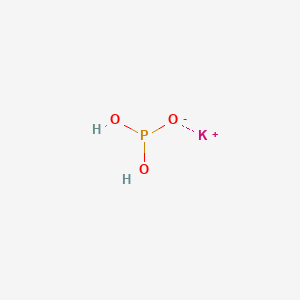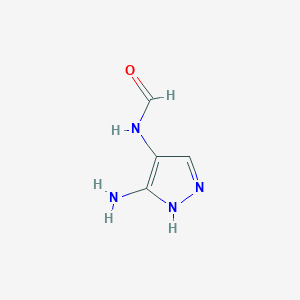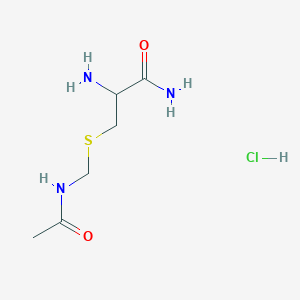
hydroxy(oxo)iron;zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(oxo)iron;zinc is a compound that combines the properties of both iron and zinc in a unique coordination complex. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both iron and zinc in the compound allows it to exhibit unique chemical and physical properties that are not found in compounds containing only one of these metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy(oxo)iron;zinc typically involves the reaction of iron and zinc salts with appropriate ligands under controlled conditions. One common method involves the use of metal-organic frameworks (MOFs) where iron and zinc are coordinated with organic ligands to form a stable complex . The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. Techniques such as mechanosynthesis and solid-state melt reactions can be employed to produce the compound on an industrial scale . These methods are chosen for their ability to produce large quantities of the compound with high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Hydroxy(oxo)iron;zinc undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both iron and zinc, which can participate in different reaction pathways.
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide, organic acids, and bases. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxo-iron or oxo-zinc species, while reduction reactions may yield hydroxylated products .
Aplicaciones Científicas De Investigación
Hydroxy(oxo)iron;zinc has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes . In biology and medicine, the compound is studied for its potential as a drug delivery system and its role in biological processes involving iron and zinc . Industrial applications include its use in the production of advanced materials and as a component in sensors and other devices .
Mecanismo De Acción
The mechanism of action of hydroxy(oxo)iron;zinc involves the interaction of the compound with molecular targets through its iron and zinc centers. The iron center can participate in redox reactions, while the zinc center can act as a Lewis acid, facilitating various chemical transformations . The pathways involved in these reactions include electron transfer, hydrogen atom transfer, and coordination with other molecules .
Comparación Con Compuestos Similares
Hydroxy(oxo)iron;zinc can be compared with other similar compounds, such as iron-oxo and zinc-oxo complexes. These compounds share some common properties but also exhibit unique characteristics due to the presence of different metal centers. For example, iron-oxo complexes are known for their high reactivity in oxidation reactions, while zinc-oxo complexes are often used in catalytic processes . The combination of iron and zinc in this compound provides a unique set of properties that make it valuable for a wide range of applications.
List of Similar Compounds:- Iron-oxo complexes
- Zinc-oxo complexes
- Iron-zinc coordination complexes
- Metal-organic frameworks containing iron and zinc
This compound stands out due to its dual metal composition, which allows it to participate in a broader range of chemical reactions and applications compared to compounds containing only one type of metal.
Propiedades
IUPAC Name |
hydroxy(oxo)iron;zinc |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.2H2O.2O.Zn/h;;2*1H2;;;/q2*+1;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGHIEIYUJKFQS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Fe]=O.O[Fe]=O.[Zn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H2O4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387979.png)




![1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B13388012.png)
![N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B13388017.png)

![(2S)-2-amino-3-[(triphenylmethyl)carbamoyl]propanoic acid hydrate](/img/structure/B13388033.png)
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[3-[4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13388035.png)
![benzyl N-[5-(diaminomethylideneamino)-1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13388036.png)


![(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide](/img/structure/B13388047.png)
